4-(methylamino)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(Methylamino)pyridine-2,6-dicarboxylic acid is an organic compound with a pyridine ring substituted with a methylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions. This compound is a derivative of pyridine-2,6-dicarboxylic acid, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(methylamino)pyridine-2,6-dicarboxylic acid involves the reaction of pyridine-2,6-dicarboxylic acid with methylamine. The reaction typically occurs under controlled conditions, such as in the presence of a suitable solvent like ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization and recrystallization are commonly used in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Methylamino)pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(methylamino)pyridine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. The specific pathways and targets depend on the nature of the derivatives and the context of their use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and use in various applications.
4-Dimethylamino-pyridine-2,6-dicarboxylic acid: A similar compound with a dimethylamino group instead of a methylamino group, used as a catalyst in organic synthesis.
Uniqueness
4-(Methylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89977-04-8 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-(methylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-4-2-5(7(11)12)10-6(3-4)8(13)14/h2-3H,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
PCDWMZCDMDKBCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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